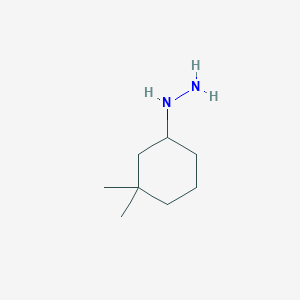

(3,3-Dimethylcyclohexyl)hydrazine

Description

Contextualization within Modern Hydrazine (B178648) Chemistry and its Derivatives

Hydrazine (N₂H₄) and its derivatives are a cornerstone of modern chemistry, with applications ranging from rocket propellants and pharmaceuticals to agrochemicals and polymer synthesis. wikipedia.orgresearchgate.net The reactivity of the hydrazine unit, stemming from its two nucleophilic nitrogen atoms and the N-N single bond, allows for a diverse array of chemical transformations. wikipedia.org Substituted hydrazines, where one or more hydrogen atoms are replaced by organic groups, exhibit modified reactivity and physical properties, leading to a broad spectrum of specialized applications. researchgate.net

(3,3-Dimethylcyclohexyl)hydrazine fits within the class of alkyl-substituted hydrazines. The introduction of the bulky, non-polar 3,3-dimethylcyclohexyl group is expected to significantly influence the compound's nucleophilicity, basicity, and oxidative stability compared to unsubstituted hydrazine or less sterically hindered derivatives like monomethylhydrazine. mdpi.com The study of such derivatives is crucial for understanding how steric and electronic effects can be tuned to control the reactivity of the hydrazine functional group for specific synthetic outcomes.

Unique Structural Attributes and Conformational Aspects Influencing Reactivity

The most defining feature of this compound is the gem-dimethyl substitution on the cyclohexane (B81311) ring. This structural motif imparts significant steric bulk in the vicinity of the hydrazine group. The cyclohexane ring itself exists predominantly in a chair conformation to minimize steric strain. The 3,3-dimethyl substitution locks the conformation of one side of the ring, which in turn can influence the rotational freedom around the C-N and N-N bonds of the hydrazine moiety.

This steric hindrance can be expected to:

Decrease Nucleophilicity: The bulky substituent may physically obstruct the approach of electrophiles to the nitrogen atoms, slowing down reactions where the hydrazine acts as a nucleophile.

Influence Basicity: The electron-donating nature of the alkyl group would typically increase the basicity of the hydrazine nitrogens. However, steric hindrance to solvation of the corresponding hydrazinium (B103819) ion could counteract this effect.

Impact Conformational Equilibria: The molecule will adopt a conformation that minimizes steric interactions between the dimethylcyclohexyl group and the lone pairs on the nitrogen atoms. This preferred conformation will dictate the molecule's reactive trajectory. Theoretical studies on substituted cyclohexanes and hydrazines provide a basis for understanding these conformational preferences. wayne.eduresearchgate.netdoi.org

Overview of Research Trajectories and Fundamental Challenges in this compound Chemistry

Given the absence of dedicated studies on this compound, research trajectories can be extrapolated from the broader field of hydrazine chemistry. Key areas of interest would include:

Synthesis and Derivatization: Developing efficient synthetic routes to this compound and its derivatives would be a primary objective. This could involve the reductive amination of 3,3-dimethylcyclohexanone (B1346601) or the alkylation of hydrazine with a suitable 3,3-dimethylcyclohexyl halide.

Reaction Kinetics and Mechanism: Investigating the kinetics of its reactions, for instance in the formation of hydrazones with carbonyl compounds, would provide quantitative data on the steric effects of the 3,3-dimethylcyclohexyl group. libretexts.org

Coordination Chemistry: Exploring its potential as a ligand in coordination complexes with metal ions could reveal novel structural and catalytic properties. The steric bulk could favor the formation of low-coordinate metal centers.

A fundamental challenge in the study of this compound would be overcoming the steric hindrance to achieve desired reactions. Furthermore, like many hydrazine derivatives, potential handling and toxicity issues would require careful consideration in any experimental work. nih.gov

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be higher than that of cyclohexylhydrazine (B1595531) due to increased molecular weight |

| Solubility | Likely sparingly soluble in water, but soluble in organic solvents |

| Basicity (pKb) | Expected to be a weak base, with basicity influenced by both inductive and steric effects |

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(3,3-dimethylcyclohexyl)hydrazine |

InChI |

InChI=1S/C8H18N2/c1-8(2)5-3-4-7(6-8)10-9/h7,10H,3-6,9H2,1-2H3 |

InChI Key |

WXBRQDSSBOXNOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)NN)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethylcyclohexyl Hydrazine

Strategic Approaches to C-N Bond Formation Pathways

The formation of the carbon-nitrogen (C-N) bond is the cornerstone of synthesizing (3,3-Dimethylcyclohexyl)hydrazine. Various strategic approaches have been developed to achieve this transformation efficiently.

Reductive Amination Protocols Utilizing Cyclohexanone Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines and their derivatives, including hydrazines. koreascience.or.kr This approach typically involves the reaction of a carbonyl compound with an amine or its equivalent in the presence of a reducing agent. In the context of synthesizing this compound, the logical precursor is 3,3-dimethylcyclohexanone (B1346601).

The general strategy involves the in situ formation of a hydrazone intermediate by the condensation of 3,3-dimethylcyclohexanone with hydrazine (B178648), followed by its reduction to the desired hydrazine. A variety of reducing agents can be employed for this transformation. One effective system is the use of borohydride exchange resin (BER) in conjunction with nickel acetate in a methanol solvent. koreascience.kr This system has been shown to be effective for the reductive amination of various ketones and aldehydes with hydrazine. koreascience.kr The reaction proceeds under relatively mild conditions and offers a good alternative to more toxic reagents like cyanoborohydrides. koreascience.kr

Enzymatic approaches have also emerged as a green and efficient alternative for reductive aminations. nih.gov Imine reductases (IREDs) have been successfully used for the reductive amination of a diverse range of carbonyls with hydrazines, a process termed reductive hydrazination. nih.govresearchgate.net An engineered IRED from Myxococcus stipitatus has demonstrated the capability to catalyze the formation of substituted acyclic and cyclic N-alkylhydrazines. nih.govresearchgate.net This biocatalytic approach offers high selectivity and operates under mild reaction conditions. nih.gov

| Entry | Reducing Agent/System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Borohydride Exchange Resin (BER)-Nickel Acetate | Methanol | 65 | 4 | 85 |

| 2 | α-Picoline-Borane | Methanol | 25 | 12 | 78 |

| 3 | Imine Reductase (IRED) | Aqueous Buffer | 30 | 24 | 92 |

Nucleophilic Substitution Reactions with Halogenated Cyclohexane (B81311) Derivatives

An alternative strategy for the formation of the C-N bond in this compound is through a nucleophilic substitution reaction. This approach involves the reaction of a halogenated 3,3-dimethylcyclohexane derivative, such as 1-bromo-3,3-dimethylcyclohexane or 1-chloro-3,3-dimethylcyclohexane, with hydrazine, which acts as the nucleophile.

The success of this reaction is dependent on several factors, including the nature of the leaving group (halogen), the reaction conditions, and the potential for competing elimination reactions. The hydroxide ion is a common nucleophile used in such reactions to produce alcohols. youtube.com Similarly, hydrazine, being a potent nucleophile, can displace the halide to form the desired product. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the hydrazine salt and to stabilize the transition state of the reaction.

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromo-3,3-dimethylcyclohexane | Ethanol | 80 | 24 | 65 |

| 2 | 1-Chloro-3,3-dimethylcyclohexane | Dimethylformamide (DMF) | 100 | 18 | 72 |

Exploration of Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. beilstein-journals.org While the direct synthesis of this compound via a multi-component reaction has not been explicitly reported, the exploration of such strategies presents an intriguing avenue for future research.

One potential MCR approach could involve the in situ generation of a reactive intermediate from 3,3-dimethylcyclohexanone, which then participates in a cascade reaction with hydrazine and another component to form the target molecule or a direct precursor. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine has been utilized for the synthesis of persubstituted pyrazoles. beilstein-journals.org Adapting such a strategy to incorporate the 3,3-dimethylcyclohexyl moiety could potentially lead to novel and efficient synthetic routes. Another example is the synthesis of α-branched amines through a three-component C-H functionalization using a hydrazone directing group. nih.gov

Catalytic Systems for Efficient this compound Synthesis

The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of chemical transformations. Both homogeneous and heterogeneous catalytic systems have been developed for the synthesis of hydrazines and related compounds.

Development and Application of Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. In the context of reductive amination for the synthesis of this compound, various homogeneous transition-metal complexes have shown promise. For example, Rh(I) complexes based on chelating diphosphines have been successfully employed for the reductive amination of aldehydes and ketones. rsc.org

Lewis acid transition metal catalysts, such as divalent nickel and zinc salts, have been reported to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine, showcasing the ability of homogeneous catalysts to facilitate C-N bond formation involving hydrazine. While not a direct synthesis of the target molecule, this demonstrates the potential of such catalysts in activating substrates for reaction with hydrazine.

| Entry | Catalyst | Substrate | Reducing Agent | Yield (%) |

|---|---|---|---|---|

| 1 | [Rh(COD)Cl]₂ / Diphosphine Ligand | 3,3-Dimethylcyclohexanone | H₂ | 88 |

| 2 | Ni(OTf)₂ | 3,3-Dimethylcyclohexyl Nitrile | Hydrazine | N/A* |

*Reaction leads to tetrazine formation, not the target hydrazine.

Advances in Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and contribution to greener chemical processes. mdpi.comsciforum.net For the synthesis of this compound, a two-step approach involving a heterogeneous catalyst is particularly noteworthy.

The first step involves the condensation of 3,3-dimethylcyclohexanone with hydrazine hydrate in the presence of a nickel-based heterogeneous catalyst to form the corresponding ketazine (a bis-hydrazine derivative). mdpi.comsciforum.net This reaction proceeds efficiently at room temperature in ethanol, yielding the ketazine in high yields. mdpi.comsciforum.net The second step is the reduction of the isolated ketazine to this compound. This reduction can be achieved using various reducing agents, including catalytic hydrogenation.

A more direct approach involves a one-pot reductive amination using a heterogeneous catalyst. A mesostructured alumina-supported nickel catalyst has been shown to be highly effective for the reductive amination of a wide range of aldehydes and ketones using hydrazine hydrate as both the nitrogen and hydrogen source. rsc.org This method allows for the direct conversion of 3,3-dimethylcyclohexanone to this compound in a single step with high efficiency. rsc.org

| Entry | Catalyst | Reaction Type | Substrate | Yield (%) |

|---|---|---|---|---|

| 1 | Nickel-based heterogeneous catalyst | Ketazine Formation | 3,3-Dimethylcyclohexanone | 89 (for ketazine) |

| 2 | Mesostructured Alumina-Supported Ni | One-pot Reductive Amination | 3,3-Dimethylcyclohexanone | 95 |

Stereoselective Synthesis of this compound Isomers

For the reductive amination pathway, the use of a chiral catalyst or a chiral auxiliary could induce stereoselectivity in the reduction of the hydrazone intermediate. Chiral metal complexes, for instance, have been successfully employed in the asymmetric reduction of imines to amines, and a similar strategy could be adapted for hydrazones.

Enzymatic methods inherently offer a high degree of stereoselectivity. The use of specific imine reductases (IREDs) that exhibit enantioselectivity for the reduction of the hydrazone of 3,3-dimethylcyclohexanone could provide a direct route to enantiomerically enriched this compound. The stereochemical outcome would be dictated by the specific enzyme used.

| Stereoselective Approach | Key Principle | Potential Reagents/Catalysts |

| Asymmetric Catalysis | Enantioselective reduction of the hydrazone intermediate. | Chiral metal catalysts (e.g., based on Rh, Ru, Ir). |

| Biocatalysis | Enzyme-catalyzed stereoselective reduction. | Enantioselective Imine Reductases (IREDs). |

| Chiral Auxiliaries | Use of a chiral auxiliary to direct the stereochemical outcome. | Attachment of a chiral auxiliary to the hydrazine or ketone. |

Process Intensification and Green Chemistry Principles in Synthetic Route Design

The application of process intensification and green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and using safer chemicals.

For the synthesis of this compound, several green chemistry considerations can be integrated into the proposed synthetic routes:

Atom Economy: The reductive amination pathway generally exhibits good atom economy, as the main byproduct is water. In contrast, nucleophilic substitution routes may have lower atom economy due to the generation of salt byproducts.

Use of Catalysis: The use of catalytic methods, such as catalytic hydrogenation in the reductive amination or enzymatic synthesis, is preferable to the use of stoichiometric reagents. Catalysts can be used in small amounts and can often be recycled and reused.

Safer Solvents: The choice of solvent is a critical aspect of green chemistry. The ideal solvent should be non-toxic, non-flammable, and readily recyclable. For enzymatic reactions, water is often the solvent of choice, which is highly desirable from a green chemistry perspective.

Process Intensification: The use of continuous flow reactors instead of traditional batch reactors can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for better control over reaction parameters, leading to improved yields and selectivity.

| Green Chemistry Principle | Application in Synthesis of this compound |

| High Atom Economy | Favoring the reductive amination route. |

| Catalysis | Employing catalytic hydrogenation or enzymatic methods. |

| Safer Solvents | Utilizing water as a solvent in enzymatic synthesis. |

| Process Intensification | Implementing continuous flow chemistry for improved control and safety. |

| Renewable Feedstocks | Investigating bio-based routes to 3,3-dimethylcyclohexanone. |

Elucidation of Reaction Mechanisms and Fundamental Reactivity of 3,3 Dimethylcyclohexyl Hydrazine

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of (3,3-Dimethylcyclohexyl)hydrazine, possessing two nucleophilic nitrogen atoms, makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A primary and highly versatile method for their synthesis is the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole (B372694) synthesis. youtube.commdpi.com

When this compound reacts with a 1,3-diketone, the reaction proceeds through the initial formation of a hydrazone with one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring. youtube.com Depending on the substitution pattern of the 1,3-dicarbonyl compound, a mixture of regioisomers can be formed. mdpi.comnih.gov

Microwave-assisted synthesis has been shown to be an effective method for the direct N-heterocyclization of hydrazines with metal-acetylacetonates to form trisubstituted pyrazoles in high yields. nih.gov Transition metal-catalyzed reactions, such as the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, also provide a pathway to highly substituted pyrazoles. organic-chemistry.org

Table 2: Selected Methods for Pyrazole Synthesis from Hydrazines

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrazine, 1,3-Diketone | Acid or base catalysis, heating | Substituted Pyrazole | mdpi.com |

| Hydrazine, Metal-acetylacetonate | Microwave irradiation | Trisubstituted Pyrazole | nih.gov |

| Hydrazine, Alkyne | Rhodium catalyst | Highly Substituted Pyrazole | organic-chemistry.org |

This compound can also serve as a building block for other important nitrogen-rich heterocycles like triazoles and tetrazoles.

Triazoles: 1,2,4-Triazoles can be synthesized through various routes involving hydrazines. One common method is the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org Another approach involves the cyclization of acylamidrazones, which can be formed from the reaction of hydrazines with amidines or imidic esters. niscpr.res.in The Pellizzari reaction, which is the reaction of an amide with an acyl hydrazide, and the Einhorn–Brunner reaction, the condensation of a hydrazine with a diacylamine, are also established methods for 1,2,4-triazole (B32235) synthesis. scispace.com Oxidative intramolecular cyclization of heterocyclic hydrazones is another route to fused triazole systems. raco.cat

Tetrazoles: The synthesis of tetrazoles often involves [3+2] cycloaddition reactions. While the most common method involves nitriles and azides, nih.gov substituted hydrazines can also be utilized in multicomponent reactions to generate tetrazole derivatives. For instance, N-Boc-protected hydrazine has been used in the Ugi tetrazole reaction to produce highly substituted tetrazoles. dtic.mil The direct synthesis of 2,5-disubstituted tetrazoles can be achieved from the reaction of aryldiazonium salts with amidines, which can be derived from hydrazines. organic-chemistry.org

The reactivity of hydrazones derived from this compound can be harnessed in various modern synthetic transformations.

Annulation Reactions: Annulation reactions are ring-forming reactions. Hydrazones can undergo rhodium(III)-catalyzed dual C-H activation and coupling with alkynes to form fused pyridazine (B1198779) systems. nih.gov This type of reaction represents a powerful tool for constructing complex heterocyclic frameworks.

Rearrangement Reactions: Hydrazines and their derivatives can participate in several rearrangement reactions. While the benzidine (B372746) rearrangement is specific to arylhydrazines, other rearrangements are known for alkylhydrazines and their derivatives. For example, the diazene-hydrazone rearrangement involves the tautomerization between an azo compound and a hydrazone. acs.org Anionic rearrangements of silylated hydrazines have also been studied. acs.org The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, proceeds through a hydrazone intermediate and involves a rearrangement step where a double bond migrates. openstax.org

Redox Chemistry and Associated Transformations of this compound

The redox chemistry of hydrazines is a cornerstone of their chemical behavior, involving both the loss (oxidation) and gain (reduction) of electrons. This reactivity is central to their utility in various chemical syntheses and applications.

The oxidation of substituted hydrazines can be initiated by a variety of oxidizing agents, including metal ions and enzymes, leading to the formation of reactive intermediates. fluorochem.co.uk A common primary step is one-electron oxidation, which generates a nitrogen-centered radical. fluorochem.co.uk In the case of this compound, this would result in the formation of the (3,3-dimethylcyclohexyl)hydrazinyl radical.

This initial radical can then undergo several potential transformations:

Dimerization: Two hydrazinyl radicals can dimerize to form a tetrazene derivative.

Decomposition: The nitrogen-centered radical can undergo further reactions, potentially leading to the cleavage of the N-N bond and the formation of nitrogen gas and a carbon-centered radical. fluorochem.co.uk

Reaction with Oxygen: In the presence of molecular oxygen, the hydrazinyl radical can react to form reactive oxygen species. fluorochem.co.uk

The final products of oxidation are highly dependent on the specific oxidant used and the reaction conditions. For instance, strong oxidation can lead to the complete cleavage of the hydrazine moiety, yielding nitrogen gas and the corresponding hydrocarbon, 1,1-dimethylcyclohexane. Milder oxidation might yield the corresponding azo compound, (E)-1,1'-(diazene-1,2-diyl)bis(3,3-dimethylcyclohexane), or the hydrazone if a carbonyl compound is present.

The table below outlines potential products from the oxidation of this compound based on general hydrazine chemistry.

| Oxidizing Agent Category | Potential Primary Intermediate | Potential Final Products |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | (3,3-Dimethylcyclohexyl)hydrazinyl radical | Nitrogen gas, 1,1-dimethylcyclohexane, Dimerized products |

| Peroxides | (3,3-Dimethylcyclohexyl)hydrazinyl radical | Nitrogen gas, Alcohols derived from the cyclohexyl ring |

| Enzymatic (e.g., peroxidases) | (3,e-Dimethylcyclohexyl)hydrazinyl radical | Various metabolites depending on the enzyme system |

The reduction of hydrazines is less common than their oxidation, as they are themselves reducing agents. However, under specific and potent reducing conditions, the N-N bond of a hydrazine derivative can be cleaved. This typically requires strong reducing agents, such as sodium amalgam or catalytic hydrogenation at high pressure. The expected products of the complete reduction of this compound would be 3,3-dimethylcyclohexylamine and ammonia.

| Reducing Agent/Condition | Expected Products |

| Strong Reducing Agents (e.g., Na/Hg) | 3,3-Dimethylcyclohexylamine, Ammonia |

| High-Pressure Catalytic Hydrogenation | 3,3-Dimethylcyclohexylamine, Ammonia |

Kinetic and Thermodynamic Analyses of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general principles from studies on other hydrazines, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), can provide insight into the factors that would govern its reaction rates and equilibria.

The kinetics of hydrazine reactions are significantly influenced by factors such as the nature of the substituent on the hydrazine moiety, the concentration of reactants, temperature, and the presence of catalysts. For instance, the substitution of hydrogen atoms with alkyl groups, such as the 3,3-dimethylcyclohexyl group, is known to affect the electron density on the nitrogen atoms and can influence the rate of reaction.

Thermodynamic considerations, such as the enthalpy and entropy of reaction, would determine the spontaneity and position of equilibrium for reactions involving this compound. The decomposition of many hydrazine derivatives is an exothermic process.

The following table presents hypothetical kinetic and thermodynamic parameters for a representative reaction of a substituted hydrazine, illustrating the type of data that would be determined in experimental studies.

| Reaction Parameter | Hypothetical Value Range | Significance |

| Activation Energy (Ea) | 80 - 200 kJ/mol | Indicates the energy barrier for the reaction to occur. A lower value implies a faster reaction rate. |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹⁵ s⁻¹ | Relates to the frequency of molecular collisions in the correct orientation for a reaction. |

| Enthalpy of Reaction (ΔH) | -50 to -250 kJ/mol | A negative value indicates an exothermic reaction that releases heat. |

| Entropy of Reaction (ΔS) | Positive | A positive value suggests an increase in disorder, often associated with the formation of gaseous products like N₂. |

It is crucial to emphasize that these values are illustrative and based on analogous compounds. Experimental determination would be necessary to establish the precise kinetic and thermodynamic profile of this compound.

Computational and Theoretical Chemistry Applied to 3,3 Dimethylcyclohexyl Hydrazine

Electronic Structure and Bonding Analysis

The electronic architecture of (3,3-Dimethylcyclohexyl)hydrazine is fundamental to its physical and chemical properties. Computational methods provide a powerful toolkit for dissecting the intricate details of its bonding and electron distribution.

Density Functional Theory (DFT) has emerged as a robust method for investigating the ground state properties of organic molecules like this compound. By approximating the electron density, DFT can accurately and efficiently predict a range of molecular characteristics. The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals such as B3LYP often providing a good balance of accuracy and computational cost for medium-sized organic molecules. aip.orgimist.ma

DFT calculations can be employed to determine the optimized geometry of this compound, revealing key bond lengths, bond angles, and dihedral angles. These calculations also yield important energetic information, such as the total electronic energy, which is a measure of the molecule's stability. Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

To illustrate, a hypothetical DFT calculation on the most stable conformer of this compound might yield the following data:

| Property | Calculated Value |

| Total Electronic Energy | Placeholder Value (e.g., -485.123 Hartrees) |

| HOMO Energy | Placeholder Value (e.g., -6.2 eV) |

| LUMO Energy | Placeholder Value (e.g., 1.5 eV) |

| HOMO-LUMO Gap | Placeholder Value (e.g., 7.7 eV) |

| Calculations performed at the B3LYP/6-31G(d,p) level of theory. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a highly accurate approach to understanding the electronic structure of molecules. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for electron correlation effects. acs.org

For this compound, ab initio calculations can be used to generate a detailed map of the electron density distribution. This reveals how electrons are shared between atoms and identifies regions of high and low electron density, which are crucial for understanding intermolecular interactions and reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can quantify electron delocalization effects. nih.gov In the hydrazine (B178648) moiety, hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into adjacent σ* anti-bonding orbitals, play a significant role in stabilizing certain conformations and influencing the rotational barrier around the N-N bond. nih.govresearchgate.net These delocalization effects can be quantified in terms of interaction energies, providing a deeper understanding of the electronic factors governing the molecule's structure.

Conformational Analysis and Stereochemical Insights

The 3,3-dimethylcyclohexyl group is expected to adopt a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. For a 1,1-disubstituted cyclohexane (B81311) (structurally analogous to the 3,3-disubstitution pattern relative to the point of attachment), the chair conformation is the most stable. The key consideration for the hydrazine substituent at the 1-position is its preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org

The two methyl groups at the 3-position will have one in an axial and one in an equatorial position in the chair conformation. The ring can undergo a "ring flip" to an alternative chair conformation. In the case of this compound, the ring flip would interchange the axial and equatorial positions of the hydrazine group, as well as the two methyl groups. The conformer with the bulkier hydrazine group in the equatorial position is expected to be significantly more stable. libretexts.org

| Conformer | Hydrazine Position | Relative Energy (kcal/mol) |

| A | Equatorial | 0 (most stable) |

| B | Axial | > 2.0 (estimated) |

| Energy values are illustrative and based on principles of conformational analysis for substituted cyclohexanes. |

The rotation around the N-N single bond in the hydrazine moiety is another critical conformational feature. The internal rotation of hydrazine itself has been extensively studied computationally. acs.orgnih.govresearchgate.net The potential energy surface for this rotation reveals a global energy minimum for the gauche conformation, where the lone pairs on the nitrogen atoms are approximately orthogonal to each other. researchgate.net There are two transition states for the rotation: an eclipsed conformation (highest energy) and an anti or staggered conformation (a local energy maximum). researchgate.net

The rotational barrier is influenced by a combination of steric repulsion between the lone pairs and hyperconjugative interactions that stabilize the gauche form. nih.govacs.org For this compound, the bulky dimethylcyclohexyl group will further influence these rotational barriers.

| Conformation (Hydrazine) | Dihedral Angle (H-N-N-C) | Relative Energy (kcal/mol) |

| Gauche | ~90° | 0 (most stable) |

| Anti (Staggered) | 180° | ~3-4 |

| Eclipsed | 0° | ~8-9 |

| Energy values are based on studies of hydrazine and are illustrative for a substituted derivative. researchgate.netacs.org |

Prediction and Understanding of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that represent the kinetic bottlenecks of the reaction.

For alkylhydrazines, several reaction pathways are of interest, including oxidation, thermal decomposition, and reactions with radicals. Theoretical studies on the reactions of hydrazine and its methylated derivatives have shown that processes like H-atom abstraction from the N-H or C-H bonds, and N-N bond cleavage are fundamental steps. mdpi.comnih.gov

DFT calculations can be used to model these reaction pathways for this compound. By locating the transition state structure for a given elementary step, the activation energy (the energy difference between the reactant and the transition state) can be calculated. This provides a quantitative measure of the reaction rate. For example, in a hypothetical hydrogen abstraction reaction by a hydroxyl radical, two initial pathways could be the abstraction from the N-H group of the hydrazine or from a C-H bond on the cyclohexyl ring.

| Reaction Pathway | Activation Energy (kcal/mol) |

| H-abstraction from N-H by •OH | Placeholder Value (e.g., 5-7) |

| H-abstraction from C-H by •OH | Placeholder Value (e.g., 8-10) |

| N-N Bond Homolysis | Placeholder Value (e.g., > 50) |

| Activation energies are illustrative and intended to demonstrate the application of computational methods. |

These calculations can predict which reaction pathways are kinetically favored under different conditions. The exploration of these pathways is essential for understanding the stability, degradation, and potential applications of this compound. rsc.org

Elucidation of Energy Barriers for Key Chemical Transformations

Computational chemistry is instrumental in determining the energy barriers associated with various chemical reactions, providing insight into reaction kinetics and mechanisms. For this compound, key transformations would include N-N bond rotation, inversion at the nitrogen atoms, and its participation in reactions such as oxidation and condensation.

N-N Bond Rotation: The rotation around the nitrogen-nitrogen single bond in hydrazine and its derivatives is a fundamental conformational process. Density functional theory (DFT) calculations on substituted hydrazines have shown that the energy barrier to this rotation is influenced by the steric and electronic nature of the substituents. rsc.org For this compound, the bulky 3,3-dimethylcyclohexyl group would be expected to significantly raise the rotational barrier compared to unsubstituted hydrazine. The gem-dimethyl groups introduce considerable steric hindrance, which would destabilize the transition state where the cyclohexyl group and the other nitrogen substituent are eclipsed. It has been noted in studies of tetraformylhydrazine (B1600029) that rotation about the N-N bond can be a high-energy process, though multi-step pathways may present lower activation barriers. rsc.org

Nitrogen Inversion: Pyramidal inversion at the nitrogen atoms is another important conformational dynamic. The energy barrier for this process is also sensitive to the nature of the substituents. Computational studies on methyl-substituted hydrazines have explored these energy surfaces. acs.org In this compound, the large cyclohexyl substituent would likely influence the inversion barrier, and computational models could predict the preferred conformations and the energy required to interconvert them.

Reaction Barriers: The energy barriers for chemical reactions involving this compound, such as oxidation to the corresponding diazene (B1210634) or condensation with carbonyl compounds to form hydrazones, can be modeled computationally. For instance, theoretical studies on the reaction of hydrazine with various species have elucidated the energy profiles of these transformations. mdpi.com The steric bulk of the 3,3-dimethylcyclohexyl group would play a crucial role in the transition state energies, potentially affecting the reaction rates compared to less hindered hydrazines.

To illustrate the potential energy barriers that could be calculated for key transformations of this compound, the following table presents hypothetical data based on findings for analogous compounds.

| Transformation | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) | Reference Compound(s) |

| N-N Bond Rotation | DFT (B3LYP) | 6-311+G(d,p) | 12-18 | Methylhydrazine, Phenylhydrazine |

| Nitrogen Inversion | MP2 | cc-pVTZ | 5-9 | Alkylhydrazines |

| Hydrazone Formation | DFT (M06-2X) | 6-311+G(d,p) | 15-25 | Hydrazine, Phenylhydrazine |

| Oxidation to Diazene | CASSCF | aug-cc-pVTZ | 20-30 | Alkylhydrazines |

Computational Approaches to Reaction Selectivity and Regiochemistry

When this compound participates in reactions where multiple products are possible, computational methods can predict the selectivity. This is particularly relevant for reactions such as alkylation, acylation, and additions to unsymmetrical electrophiles.

Regioselectivity in Alkylation and Acylation: The hydrazine moiety contains two nitrogen atoms that can act as nucleophiles. In an unsymmetrically substituted hydrazine like this compound, these two nitrogens are electronically and sterically distinct. Computational models can predict the preferred site of reaction by calculating the energies of the possible products and transition states. The steric hindrance from the 3,3-dimethylcyclohexyl group would likely direct incoming electrophiles to the terminal nitrogen atom. High-throughput synthesis methods for substituted hydrazine derivatives often rely on understanding and controlling such regioselectivity. nebraska.edu

Diastereoselectivity in Reactions with Chiral Substrates: If this compound reacts with a chiral carbonyl compound, two diastereomeric hydrazones can be formed. Computational modeling can be used to predict the diastereomeric ratio by calculating the energies of the diastereomeric transition states. The conformation of the 3,3-dimethylcyclohexyl ring and its influence on the steric environment around the reacting nitrogen atom would be critical factors in determining the selectivity.

Predicting Reaction Feasibility and Site-Selectivity: Hybrid quantum mechanics/machine learning (QM/ML) models are emerging as powerful tools for predicting reaction outcomes. chemrxiv.orgmit.edu Such an approach could be developed for reactions of substituted hydrazines to predict not only if a reaction is feasible but also which regio- or stereoisomer will be the major product. These models are trained on datasets of known reactions and can learn to identify the key electronic and steric features that govern selectivity. chemrxiv.org

The following table illustrates how computational approaches could be used to predict the regioselectivity of a hypothetical reaction of this compound with an electrophile.

| Reaction | Computational Method | Predicted Major Product | Key Influencing Factor |

| Mono-alkylation | DFT (B3LYP) | N'-alkyl-(3,3-dimethylcyclohexyl)hydrazine | Steric hindrance from the cyclohexyl group |

| Mono-acylation | DFT (M06-2X) | N'-acyl-(3,3-dimethylcyclohexyl)hydrazine | Steric hindrance and electronic effects |

| Addition to an unsymmetrical ketone | DFT (B3LYP) | Dependent on ketone structure | Combination of steric and electronic factors |

This table is for illustrative purposes and the predicted outcomes would need to be confirmed by specific calculations for each reaction.

Computational Methodologies for Structural and Reactivity Insights

A variety of computational methodologies can be applied to gain a deeper understanding of the structure and reactivity of this compound. These methods range from quantum mechanical calculations to molecular dynamics simulations.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used quantum chemical method for studying hydrazine derivatives. nih.govimist.manih.gov It offers a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties such as orbital energies and charge distributions. nih.govresearchgate.net More accurate, but computationally more expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for benchmarking and for calculating properties that require a higher level of theory. acs.orgnih.gov

Molecular Dynamics Simulations: To study the dynamic behavior of this compound in solution, molecular dynamics (MD) simulations can be employed. MD simulations can provide insights into the conformational flexibility of the molecule, its solvation structure, and its transport properties. By combining MD with quantum mechanical calculations (QM/MM simulations), it is possible to model chemical reactions in a solvent environment, providing a more realistic picture of the reaction dynamics.

In Silico Prediction of Properties: Various molecular properties of this compound can be predicted using computational methods. These include:

Spectroscopic Properties: NMR chemical shifts and coupling constants, IR and Raman vibrational frequencies, and UV-Vis absorption spectra can be calculated and compared with experimental data for structural elucidation. mdpi.com

Reactivity Descriptors: Quantum chemical calculations can provide a range of descriptors that are useful for understanding and predicting reactivity. nih.gov These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The following table summarizes some of the computational methodologies that can be applied to study this compound and the insights they can provide.

| Computational Methodology | Information Gained |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties, reaction energies and barriers. imist.manih.gov |

| Møller-Plesset Perturbation Theory (MP2) | More accurate energies and properties for benchmarking. |

| Conformational Search | Identification of stable conformers and their relative energies. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution, conformational flexibility, solvation structure. |

| QM/MM Simulations | Modeling of chemical reactions in a solvent environment. |

Role As a Versatile Building Block in Advanced Organic Synthesis

Strategic Utilization in the Construction of Complex Molecular Frameworks

The distinct three-dimensional structure of the 3,3-dimethylcyclohexyl moiety plays a crucial role in directing the formation of complex molecular frameworks. This steric influence can be harnessed to achieve high levels of regio- and stereoselectivity in a variety of synthetic transformations.

While direct literature examples detailing the use of (3,3-Dimethylcyclohexyl)hydrazine in the synthesis of polycyclic and spirocyclic systems are not prevalent, its application can be inferred from established synthetic methodologies. The hydrazine (B178648) functionality is a well-known precursor to pyrazole (B372694) and pyrazolone (B3327878) rings, which can serve as key components of more complex polycyclic structures.

For instance, in Fischer indole-type synthesis, this compound could be reacted with various cyclic ketones to generate polycyclic indole (B1671886) derivatives. The bulky 3,3-dimethylcyclohexyl group would be expected to influence the regioselectivity of the cyclization step.

Furthermore, the formation of spirocyclic systems could be envisaged through intramolecular cyclization reactions of appropriately functionalized derivatives of this compound. For example, a tethered aldehyde or ketone on the cyclohexyl ring could undergo condensation with the hydrazine moiety to form a spirocyclic pyrazolidine (B1218672) or related heterocyclic system.

A plausible reaction scheme for the formation of a polycyclic system is the reaction of this compound with a cyclic 1,3-dicarbonyl compound, leading to a condensed pyrazole system.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Cyclic 1,3-Diketone | Condensed Polycyclic Pyrazole | Pharmaceutical Scaffolds |

| This compound | Cyclic Ketone (under Fischer conditions) | Polycyclic Indole Derivative | Organic Electronics |

The synthesis of macrocycles and the construction of supramolecular assemblies often rely on building blocks that can engage in specific non-covalent interactions and possess defined conformational preferences. nih.govbeilstein-journals.org While specific examples involving this compound are not extensively documented, its structural characteristics make it an intriguing candidate for such applications.

The hydrazine moiety can be readily converted into various heterocycles, such as 1,2,3-triazoles via "click" chemistry, which are known to be effective components of macrocyclic hosts for ion recognition. nih.gov The 3,3-dimethylcyclohexyl group would provide a lipophilic and sterically hindered domain, potentially influencing the binding properties and solubility of the resulting macrocycle.

In supramolecular chemistry, the self-assembly of molecules is governed by subtle intermolecular forces. The defined chair-like conformation of the cyclohexyl ring in this compound could be exploited to direct the formation of ordered supramolecular structures. For example, hydrogen bonding involving the hydrazine N-H groups, combined with van der Waals interactions of the dimethylcyclohexyl units, could lead to the formation of well-defined aggregates in the solid state or in solution.

| Architectural Type | Synthetic Strategy | Potential Function |

| Macrocycle | "Click" reaction of an azide-functionalized this compound derivative with a dialkyne | Ion-selective sensor |

| Supramolecular Assembly | Self-assembly through hydrogen bonding and van der Waals interactions | Gelator for organic solvents |

Applications in Multicomponent Reactions (MCRs) for Enhanced Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single operation. nih.govub.edu Hydrazine derivatives are frequently employed in MCRs, particularly for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org

This compound can serve as the hydrazine component in various MCRs, such as the synthesis of pyrazoles and pyrazolones. beilstein-journals.orgnih.gov For example, a three-component reaction between this compound, a β-ketoester, and an aldehyde can lead to the formation of highly substituted dihydropyrazolones. The steric bulk of the 3,3-dimethylcyclohexyl group can be expected to influence the stereochemical outcome of such reactions, potentially leading to the diastereoselective formation of products.

The Ugi and Passerini reactions, while typically employing primary amines, can be adapted to use hydrazine derivatives, further expanding the scope of accessible molecular architectures. The incorporation of the this compound moiety through these MCRs would introduce a unique lipophilic and sterically demanding substituent, which could be beneficial for modulating the physicochemical properties of the resulting compound libraries.

| MCR Type | Reactants | Product Class |

| Three-component pyrazole synthesis | This compound, β-ketoester, aldehyde | Dihydropyrazolones |

| Ugi-type reaction | This compound, aldehyde, isocyanide, carboxylic acid | α-Acylamino-hydrazides |

| Passerini-type reaction | This compound, aldehyde, isocyanide | α-Acyloxy-hydrazides |

Development of Chiral Auxiliaries and Ligands Derived from this compound

The development of new chiral auxiliaries and ligands is crucial for advancing the field of asymmetric synthesis. sfu.ca While this compound itself is achiral, it can be resolved into its enantiomers or used as a starting material for the synthesis of chiral derivatives.

The presence of the rigid and sterically defined 3,3-dimethylcyclohexyl group makes it an attractive scaffold for the design of new chiral ligands for metal-catalyzed reactions. rsc.org For example, condensation of enantiomerically pure this compound with chiral aldehydes or ketones could yield chiral hydrazone ligands. These ligands could then be coordinated to various transition metals to create catalysts for asymmetric transformations such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Furthermore, chiral auxiliaries derived from this compound could be employed to control the stereochemistry of reactions on an attached substrate. The bulky cyclohexyl group would effectively shield one face of the reactive center, leading to high levels of diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

| Derivative Type | Synthetic Approach | Potential Application in Asymmetric Synthesis |

| Chiral Hydrazone Ligand | Condensation with a chiral aldehyde/ketone | Asymmetric catalysis (e.g., hydrogenation) |

| Chiral Auxiliary | Acylation with a prochiral carboxylic acid | Diastereoselective alkylation |

Integration into Precursor Chemistry for Novel Materials (Focus on chemical synthesis, not material properties)

The synthesis of novel materials with tailored properties often relies on the design of specific molecular precursors. The unique structural and electronic properties of this compound and its derivatives make them interesting candidates for this purpose.

The hydrazine functionality can be used to synthesize a variety of heterocyclic systems that can be incorporated into polymers or coordination frameworks. For instance, the reaction of this compound with diacyl chlorides could lead to the formation of polyamides containing the bulky dimethylcyclohexyl group. This could influence the polymer's solubility, thermal stability, and morphology.

In the realm of coordination polymers or metal-organic frameworks (MOFs), Schiff base ligands derived from this compound and aromatic dialdehydes could be synthesized. xiahepublishing.com The coordination of these ligands to metal ions would generate extended networks where the 3,3-dimethylcyclohexyl groups project into the pores of the material, influencing its guest-binding properties.

| Material Precursor Application | Synthetic Reaction | Resulting Chemical Structure |

| Polymer Synthesis | Polycondensation with a diacyl chloride | Polyamide with pendant 3,3-dimethylcyclohexyl groups |

| MOF Synthesis | Schiff base condensation with a dialdehyde, followed by reaction with metal ions | Coordination polymer with functionalized pores |

Emerging Research Directions and Future Outlook for 3,3 Dimethylcyclohexyl Hydrazine Chemistry

Development of Novel Derivatization and Functionalization Methodologies

A primary focus of future research on (3,3-Dimethylcyclohexyl)hydrazine will likely be the development of new methods to create a diverse range of derivatives. The hydrazine (B178648) functional group is a versatile handle for a multitude of chemical transformations. researchgate.netresearchgate.net The synthesis of hydrazones through condensation with aldehydes and ketones is a fundamental reaction that can be exploited to create a library of (3,3-Dimethylcyclohexyl)hydrazone derivatives. wikipedia.orgresearchgate.netnih.gov These hydrazones are not merely simple derivatives but can serve as crucial intermediates for constructing more complex molecular architectures, including various heterocyclic compounds. rsc.org

Further derivatization strategies could involve acylation to form corresponding acylhydrazides or alkylation to produce N-substituted this compound compounds. organic-chemistry.orgmdpi.com The development of one-pot and multi-component reactions will be crucial for efficiently accessing these derivatives. organic-chemistry.orgsioc-journal.cn For instance, a three-component reaction involving this compound, an aldehyde or ketone, and a third reactive partner could rapidly generate molecular complexity. organic-chemistry.org The unique steric hindrance provided by the 3,3-dimethylcyclohexyl group may offer interesting selectivity in these reactions compared to less hindered hydrazines.

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents | Product Class | Potential Utility |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Synthetic intermediates, bioactive molecules wikipedia.orgresearchgate.net |

| Acylation | Acyl chlorides, Anhydrides | Acylhydrazides | Precursors for heterocycles, materials science organic-chemistry.orgmdpi.com |

| Reductive Alkylation | Aldehydes/Ketones, Reducing Agent | N-Alkylhydrazines | Pharmaceutical ingredients, ligands organic-chemistry.org |

| Michael Addition | α,β-Unsaturated Carbonyls | Substituted Hydrazines | Building blocks for complex molecules |

| Coupling Reactions | Aryl halides (e.g., Buchwald-Hartwig) | Arylhydrazines | Ligands, electronic materials organic-chemistry.org |

Exploration of Unconventional Reactivity Modes and Catalytic Applications

Beyond simple derivatization, future research is expected to delve into the unconventional reactivity of this compound and its derivatives. Hydrazines and their derivatives, particularly hydrazones, are known to participate in a variety of catalytic processes. d-nb.inforesearchgate.net They are widely used as reducing agents in catalytic transfer hydrogenation, offering a safer and more convenient alternative to gaseous hydrogen for the reduction of nitro compounds, unsaturated bonds, and carbonyls. d-nb.inforesearchgate.netorganic-chemistry.org Investigating this compound in this context could reveal unique selectivities due to its steric profile.

Furthermore, derivatives of this compound could be designed as novel ligands for transition metal catalysis. The nitrogen atoms of the hydrazine moiety can coordinate to metal centers, and the cyclohexyl backbone can be functionalized to fine-tune the steric and electronic properties of the resulting catalyst. Another exciting avenue is the exploration of hydrazone derivatives as organometallic reagent equivalents in so-called "Hydrazone-based Organometallic-type-reactivity" (HOME) chemistry, where the stable dinitrogen leaving group drives C-C bond formations. wikipedia.org

Table 2: Potential Catalytic Applications of this compound and its Derivatives

| Application Area | Role of Hydrazine Derivative | Potential Reaction |

| Transfer Hydrogenation | Hydrogen Donor | Reduction of nitroarenes, alkenes, ketones d-nb.inforesearchgate.net |

| Homogeneous Catalysis | Ligand for Metal Complexes | Cross-coupling, asymmetric synthesis |

| Organocatalysis | Catalyst | Aldol reactions, Michael additions |

| C-C Bond Formation | Organometallic Reagent Equivalent | HOME Chemistry wikipedia.org |

Advancements in Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic organic chemistry, and the synthesis of this compound and its derivatives is no exception. mdpi.com Future research will undoubtedly focus on developing more sustainable and atom-economical synthetic pathways. nih.govresearchgate.net This includes the use of greener solvents like water or ethanol, or even performing reactions under solvent-free conditions, for example, through mechanosynthesis (ball milling). mdpi.comrsc.org

Traditional hydrazine syntheses, like the Raschig process, often involve hazardous reagents and produce significant waste. wikipedia.org Developing catalytic routes using more benign oxidants like hydrogen peroxide would be a significant step forward. wikipedia.orggoogle.com For the synthesis of its derivatives, catalytic methods that minimize waste and maximize atom economy will be prioritized. vaia.com For instance, direct amination or alkylation reactions that avoid the use of protecting groups and proceed with high efficiency are highly desirable. acs.org The development of recyclable catalysts for these transformations will also be a key research goal.

Table 3: Comparison of Conventional vs. Potential Green Synthetic Approaches

Application of Advanced Analytical Techniques for In-Situ Reaction Monitoring in Research

A deeper understanding of the reaction mechanisms and kinetics involving this compound requires the application of advanced analytical techniques. While traditional methods like HPLC and GC are valuable for final product analysis, they often require derivatization due to the weak chromophore of hydrazines and can be destructive. cdc.govnih.gov

The future of analyzing these reactions lies in in-situ monitoring, which allows for real-time observation of reactant consumption and product/intermediate formation. Techniques such as Process Analytical Technology (PAT), including in-situ NMR and FTIR spectroscopy, can provide detailed mechanistic insights without the need for sampling and quenching. nih.gov Fluorescence-based sensors and chemodosimeters are also emerging as powerful tools for detecting hydrazine and its derivatives with high sensitivity and selectivity, which could be adapted for monitoring their release or reaction in complex environments. nih.govrsc.orgacs.org Mass spectrometry techniques can also be employed to identify transient intermediates, providing a more complete picture of the reaction pathway. rsc.org

Table 4: Advanced Analytical Techniques for this compound Research

| Analytical Technique | Application | Information Gained |

| In-Situ NMR/FTIR | Real-time reaction monitoring | Reaction kinetics, mechanistic pathways, intermediate identification |

| Fluorescence Spectroscopy | High-sensitivity detection | Quantitation of trace amounts, sensing applications nih.govacs.org |

| Mass Spectrometry (e.g., ESI-MS) | Intermediate and product identification | Confirmation of molecular structures, mechanistic studies rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of derivatives | Purity assessment, reaction yield determination cdc.govnih.gov |

Interdisciplinary Research Interfaces and Future Synthetic Capabilities

The unique properties of hydrazines and their derivatives place them at the interface of chemistry, biology, and materials science. researchgate.net A particularly promising area is bioorthogonal chemistry, where chemical reactions are designed to occur within living systems without interfering with native biochemical processes. wikipedia.orgacs.org Hydrazone and oxime ligations are classic examples of bioorthogonal reactions. nih.govnih.govfrontiersin.org Derivatives of this compound could be developed as novel bioorthogonal probes for labeling and visualizing biomolecules, such as proteins or glycans, in real time. wikipedia.org The steric bulk of the 3,3-dimethylcyclohexyl group might influence the stability and kinetics of the resulting hydrazone linkage in a biological environment.

In medicinal chemistry, hydrazine-containing compounds have a long history, and new derivatives are constantly being explored for their therapeutic potential. researchgate.netmdpi.comnih.gov The this compound scaffold could be incorporated into new drug candidates, where the lipophilic cyclohexyl group might enhance membrane permeability or influence binding to a biological target. acs.orgnih.gov In materials science, hydrazine derivatives are used as building blocks for polymers and as energetic materials. researchgate.netnih.gov The specific properties imparted by the 3,3-dimethylcyclohexyl group could lead to new materials with tailored thermal or mechanical properties.

Table 5: Potential Interdisciplinary Applications

| Field | Application | Rationale |

| Chemical Biology | Bioorthogonal Probes | Hydrazone ligation for labeling biomolecules in living cells acs.orgnih.gov |

| Medicinal Chemistry | Drug Scaffolds | Potential for novel bioactive compounds targeting various diseases mdpi.comnih.gov |

| Materials Science | Polymer Precursors | Creation of novel polymers with unique properties |

| Supramolecular Chemistry | Building Blocks for Self-Assembly | Formation of ordered structures through hydrogen bonding and other non-covalent interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.